2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate
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Overview
Description
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the phenyl and nitrophenoxy groups. The final step involves the esterification of the carboxylate group.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Phenyl and Nitrophenoxy Groups: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the nitrophenoxy group can be added via a nucleophilic aromatic substitution reaction.
Esterification: The final esterification step involves reacting the carboxylic acid with an alcohol in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation could produce a quinoline N-oxide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its structural features suggest it could be investigated for antimicrobial or anticancer properties.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-4-carboxylate: Shares the quinoline core but lacks the phenyl and nitrophenoxy groups.
4-(2-Chloro-6-nitrophenoxy)phenyl derivatives: Similar in structure but with variations in the quinoline core or ester group.
Uniqueness
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2-chloroquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O6/c25-18-5-3-7-20(28(31)32)23(18)34-15-10-8-14(9-11-15)21(29)13-33-24(30)17-12-22(26)27-19-6-2-1-4-16(17)19/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUUVHVKVMHMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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